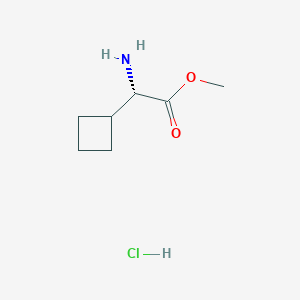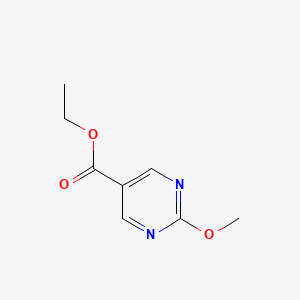
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%
Vue d'ensemble
Description
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is a compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid that is easily soluble in water and alcohol, and is used as a reagent in organic synthesis. It is also used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is a versatile compound with a number of advantages that make it useful in a variety of research settings.
Applications De Recherche Scientifique
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, has a wide range of applications in scientific research, including enzymatic assays, enzyme-catalyzed reactions, and organic synthesis. It is used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is also used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds.
Mécanisme D'action
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, acts as a substrate for enzyme-catalyzed reactions. It is a substrate for the enzyme thioesterase, which catalyzes the hydrolysis of thioesters to form the corresponding carboxylic acid and alcohol. The reaction of thioesterase with (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, results in the formation of 1-benzyl-2-thiocarbamoylpyrrolidine-1-carboxylic acid and benzyl alcohol.
Biochemical and Physiological Effects
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is not known to have any biochemical or physiological effects. It is used solely as a reagent in scientific research, and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, for lab experiments include its solubility in water and alcohol, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to be used as a reagent in organic synthesis. The main limitation of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is that it is not intended for human or animal consumption, and should not be ingested.
Orientations Futures
For (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, include further research into its use as a reagent in organic synthesis, as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It could also be used as a starting material for the synthesis of other compounds, such as peptides, nucleotides, and other small molecules. Additionally, further research could be conducted into the structure-activity relationships of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, and its derivatives.
Propriétés
IUPAC Name |
benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERNDRXLDWSFC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
